
Methyl 2,4-dichloroquinazoline-7-carboxylate
Overview
Description
Methyl 2,4-dichloroquinazoline-7-carboxylate is a chemical compound with the molecular formula C10H6Cl2N2O2 It is a derivative of quinazoline, a bicyclic compound containing fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate typically involves the reaction of 2,4-dichloroaniline with methyl anthranilate under specific conditions. The reaction is carried out in the presence of a catalyst, such as phosphorus oxychloride, and requires heating to facilitate the formation of the quinazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of quinazoline N-oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolines, depending on the nucleophile used.
Reduction Reactions: Reduced derivatives of the original compound.
Oxidation Reactions: Quinazoline N-oxides.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
Methyl 2,4-dichloroquinazoline-7-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to target specific biological pathways, particularly in cancer and infectious diseases. The compound's quinazoline core is known for its ability to inhibit various enzymes and receptors, making it a valuable scaffold in drug development.
Biological Activity Overview
The compound exhibits several biological activities, which are summarized in the following table:
Activity Type | Description | Relevant Studies |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines; inhibits cell proliferation | Study on MCF-7 and HepG2 cell lines |
Antimicrobial | Exhibits antibacterial and antifungal activities | Various studies on microbial resistance |
Antiprotozoal | Shows potential against parasitic infections | Research on protozoal infections |
Case Study 1: Anticancer Properties
A significant study evaluated the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated notable cytotoxicity with the following IC50 values:
- MCF-7 Cells : IC50 = 18.36 µM
- HepG2 Cells : IC50 = 16.50 µM
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents, highlighting its potential therapeutic applications in oncology.
Materials Science
In materials science, this compound is explored for developing novel materials with specific electronic or optical properties. Its unique chemical structure allows researchers to modify its properties for applications in organic electronics and photonic devices.
Biological Studies
The compound is also utilized as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to bind selectively to certain molecular targets facilitates research into metabolic processes and disease mechanisms.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinazoline: A closely related compound with similar chemical properties.
Methyl 2-chloroquinazoline-7-carboxylate: Another derivative with a single chlorine substitution.
Quinazoline-7-carboxylate: The parent compound without chlorine substitutions.
Uniqueness
Methyl 2,4-dichloroquinazoline-7-carboxylate is unique due to the presence of two chlorine atoms at the 2 and 4 positions, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Biological Activity
Methyl 2,4-dichloroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the quinazoline ring, along with a carboxylate functional group. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit various enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may interact with receptors that play critical roles in angiogenesis and tumor growth.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Notable findings include:
- Inhibition of Cell Proliferation : this compound demonstrated significant antiproliferative effects with IC50 values ranging from 16.50 to 23.31 µM compared to standard drugs like Tamoxifen .
- VEGFR-2 Inhibition : It has shown efficacy in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors. The compound's IC50 value against VEGFR-2 was reported at approximately 0.56 µM .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the quinazoline core can significantly influence biological activity. For instance:
Compound | Modification | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | None | 16.50 | Antiproliferative |
2,4-Dichloroquinazoline | Single Cl substitution | Varies | Reduced activity |
Quinazoline-7-carboxylate | No Cl substitutions | Higher IC50 | Minimal activity |
These results highlight the importance of chlorine substitutions in enhancing biological potency.
Case Studies
- Anticancer Efficacy : A study evaluated various derivatives of this compound against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced selectivity and potency against targeted cancer types .
- Antimicrobial Screening : In vitro studies assessed the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibitory effects, supporting further exploration for therapeutic applications in infectious diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Methyl 2,4-dichloroquinazoline-7-carboxylate?
The compound is typically synthesized via chlorination and esterification reactions. A reported method involves reacting the precursor (compound 51 ) with phosphorus oxychloride (POCl₃) in toluene, using N,N-diisopropylethylamine (DIEA) as a base. The reaction proceeds at 90°C for 3 hours, followed by extraction with ethyl acetate, neutralization with NaHCO₃, and purification to yield 61% product with a melting point of 129–131°C . This protocol emphasizes controlling reaction temperature and stoichiometry to minimize side products.
Q. How can researchers verify the structural identity of this compound?
Key characterization methods include:
- High-Resolution Mass Spectrometry (HRMS): m/z 256.9876 [M+H]⁺ confirms the molecular formula (C₁₀H₇Cl₂N₂O₂) .
- Spectroscopic Analysis: IR and NMR (¹H/¹³C) detect functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, aromatic protons at δ 7.5–8.5 ppm).
- Physical Properties: Boiling point (303.3°C), density (1.496 g/cm³), and refractive index (1.639) align with computational predictions .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound?
Yield optimization requires addressing:
- Reagent Ratios: Excess POCl₃ (3 eq) ensures complete chlorination, while DIEA (3 eq) neutralizes HCl byproducts .
- Solvent Selection: Toluene’s high boiling point facilitates reflux conditions without decomposition.
- Purification: Sequential NaHCO₃ washing removes acidic impurities, and drying over anhydrous Na₂SO₄ prevents hydrolysis of the ester group.
Q. How do substituent positions (2,4-dichloro and 7-carboxylate) influence the compound’s reactivity and applications?
- The 2,4-dichloro groups enhance electrophilicity, making the quinazoline core amenable to nucleophilic substitution (e.g., with amines or thiols) for derivatization .
- The 7-carboxylate ester improves solubility in organic solvents, aiding in intermediate isolation. Computational studies (e.g., DFT) can model electronic effects of substituents on reaction pathways .
Q. What analytical challenges arise in assessing the purity of this compound, and how are they resolved?
- Impurity Detection: Byproducts like unreacted precursor or hydrolyzed carboxylic acid may form. LC-MS or TLC (silica gel, ethyl acetate/hexane) identifies these .
- Quantitative Analysis: HPLC with UV detection (λ = 254 nm) provides precise purity metrics. Calibration curves using authentic standards improve accuracy.
Q. Are there reported biological activities or structure-activity relationship (SAR) studies for this compound?
While direct studies on this compound are limited, structurally related quinazolines exhibit antimicrobial and antitumor activities. For example:
- Antimicrobial Activity: 2,4-disubstituted quinazolines show efficacy against S. aureus (MIC = 8–32 µg/mL) via topoisomerase inhibition .
- SAR Insights: The 7-carboxylate group may hinder cell permeability, suggesting prodrug strategies (e.g., ester hydrolysis in vivo) to enhance bioavailability.
Q. Methodological Guidance
Q. What computational tools are suitable for modeling this compound’s properties?
- Molecular Dynamics (MD): Predicts solubility and stability in solvents using force fields (e.g., OPLS-AA).
- Docking Studies: AutoDock Vina evaluates interactions with biological targets (e.g., kinases) .
- Spectroscopic Simulation: Software like ACD/Labs or ChemDraw validates NMR/IR data against experimental results .
Q. How should researchers handle discrepancies in melting point or spectral data during synthesis?
- Recrystallization: Use ethanol/water mixtures to remove impurities affecting melting points.
- Deuterated Solvent Effects: Ensure NMR spectra are acquired in consistent solvents (e.g., CDCl₃) to avoid shifts.
- Cross-Validation: Compare HRMS and elemental analysis to resolve ambiguities in molecular composition .
Properties
IUPAC Name |
methyl 2,4-dichloroquinazoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-2-3-6-7(4-5)13-10(12)14-8(6)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPWZDKZBYRNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654027 | |
Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174074-89-6 | |
Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.